5-[4-(piperidin-1-yl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane
CAS No.: 2034289-82-0
Cat. No.: VC5638208
Molecular Formula: C17H22N2O2
Molecular Weight: 286.375
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034289-82-0 |
|---|---|
| Molecular Formula | C17H22N2O2 |
| Molecular Weight | 286.375 |
| IUPAC Name | 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-(4-piperidin-1-ylphenyl)methanone |
| Standard InChI | InChI=1S/C17H22N2O2/c20-17(19-11-16-10-15(19)12-21-16)13-4-6-14(7-5-13)18-8-2-1-3-9-18/h4-7,15-16H,1-3,8-12H2 |
| Standard InChI Key | ISJNWIMTBOFDIJ-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CC4CC3CO4 |
Introduction
Chemical Identity and Structural Features
Core Bicyclic Framework
The 2-oxa-5-azabicyclo[2.2.1]heptane moiety forms the central scaffold, featuring a seven-membered ring system with oxygen and nitrogen heteroatoms at positions 2 and 5, respectively. This bicyclic structure imposes significant conformational restraint, a property often exploited in drug design to enhance target binding selectivity . Key bond angles and torsional parameters for the parent system (2-oxa-5-azabicyclo[2.2.1]heptane) have been computationally validated, with a molecular weight of 99.13 g/mol and the formula C₅H₉NO .
Substituent Analysis
The 4-(piperidin-1-yl)benzoyl group at position 5 introduces:
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Aromatic interactions: The benzoyl moiety enables π-π stacking with biological targets.
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Basic nitrogen: The piperidine ring (pKa ~10.5) contributes to solubility and potential ion-pair formation at physiological pH.
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Stereochemical complexity: The (1S,4S) or (1R,4R) configurations in analogous bicycloheptanes suggest chirality may influence pharmacokinetics.
Table 1: Comparative Molecular Properties of Bicyclo[2.2.1]heptane Derivatives
| Property | Parent Bicycloheptane | Target Compound (Estimated) |
|---|---|---|
| Molecular Formula | C₅H₉NO | C₁₈H₂₃N₂O₂ |
| Molecular Weight (g/mol) | 99.13 | 307.39 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 4 |
| Rotatable Bonds | 0 | 4 |
Synthetic Considerations
Retrosynthetic Pathways
While no explicit synthesis is documented for 5-[4-(piperidin-1-yl)benzoyl]-2-oxa-5-azabicyclo[2.2.1]heptane, plausible routes involve:
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Bicycloheptane construction via intramolecular cyclization of amino alcohol precursors, as demonstrated for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrobromide .
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Benzoylpiperidine coupling through Friedel-Crafts acylation or transition-metal catalyzed cross-coupling .
Stereochemical Control
The synthesis of enantiomerically pure forms likely requires:
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Chiral auxiliaries during cyclization steps
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Enzymatic resolution of racemic mixtures
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Asymmetric catalysis using Rh or Pd complexes
| Parameter | Value | Rationale |
|---|---|---|
| LogP | 2.8 ± 0.5 | Moderate lipophilicity from aryl groups |
| Solubility (mg/mL) | 0.1-1.0 | Limited by crystalline bicyclic core |
| Plasma Protein Binding | 85-95% | High due to aromatic components |
Future Research Directions
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Crystallographic studies to resolve absolute configuration
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In vitro screening against CNS and oncology target panels
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Prodrug development to enhance water solubility
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